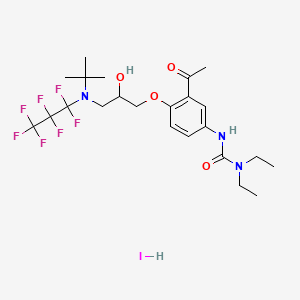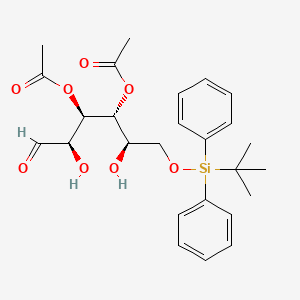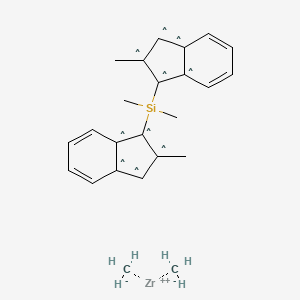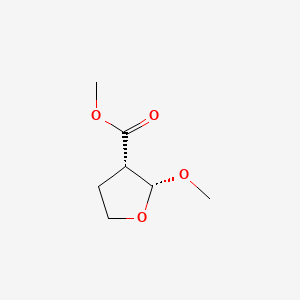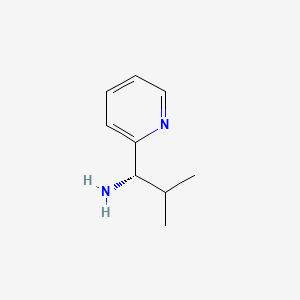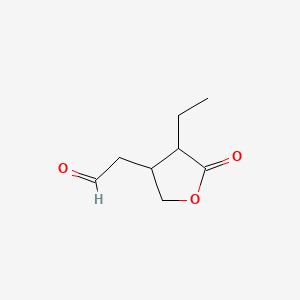
(4-Ethyl-5-oxo-tetrahydro-furan-3-YL)-acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Ethyl-5-oxo-tetrahydro-furan-3-YL)-acetaldehyde is an organic compound with the molecular formula C8H12O3 It is a derivative of furan, a heterocyclic organic compound, and contains both an aldehyde and a ketone functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethyl-5-oxo-tetrahydro-furan-3-YL)-acetaldehyde can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, such as 4-ethyl-3-hydroxybutanoic acid, under acidic conditions. The reaction typically proceeds via an intramolecular aldol condensation, followed by dehydration to form the furan ring.
Another method involves the oxidation of 4-ethyl-5-hydroxy-tetrahydrofuran-3-yl-methanol using an oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. This reaction selectively oxidizes the primary alcohol to an aldehyde while maintaining the integrity of the furan ring.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as Lewis acids or transition metal complexes can be employed to enhance the efficiency of the cyclization and oxidation steps. Additionally, solvent selection and temperature control are critical factors in scaling up the synthesis for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Ethyl-5-oxo-tetrahydro-furan-3-YL)-acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ketone and aldehyde groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)
Major Products Formed
Oxidation: 4-Ethyl-5-oxo-tetrahydro-furan-3-yl-acetic acid
Reduction: 4-Ethyl-5-hydroxy-tetrahydro-furan-3-yl-methanol
Substitution: Halogenated or nitrated derivatives of the furan ring
Applications De Recherche Scientifique
(4-Ethyl-5-oxo-tetrahydro-furan-3-YL)-acetaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fine chemicals, flavors, and fragrances due to its unique structural properties.
Mécanisme D'action
The mechanism of action of (4-Ethyl-5-oxo-tetrahydro-furan-3-YL)-acetaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde and ketone functional groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. Additionally, the furan ring may interact with hydrophobic pockets in biological macromolecules, influencing their function and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Ethyl-5-oxo-tetrahydro-furan-3-yl)-acetic acid
- 4-Ethyl-5-hydroxy-tetrahydro-furan-3-yl-methanol
- 4-Ethyl-3-hydroxybutanoic acid
Uniqueness
(4-Ethyl-5-oxo-tetrahydro-furan-3-YL)-acetaldehyde is unique due to the presence of both aldehyde and ketone functional groups within the same molecule, which allows it to participate in a wide range of chemical reactions. Its furan ring structure also imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
IUPAC Name |
2-(4-ethyl-5-oxooxolan-3-yl)acetaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-2-7-6(3-4-9)5-11-8(7)10/h4,6-7H,2-3,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROZVCNIBONSAOG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(COC1=O)CC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00697676 |
Source


|
| Record name | (4-Ethyl-5-oxooxolan-3-yl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00697676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144128-27-8 |
Source


|
| Record name | (4-Ethyl-5-oxooxolan-3-yl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00697676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5-Methanocyclopenta[b]pyrrole](/img/structure/B582652.png)
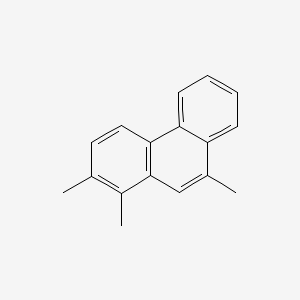
![[4-[(2S)-3-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-4-azaniumyloxy-1,4-dioxo-1-(2-phenylethoxy)butan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]phenoxy]sulfonyloxyazanium](/img/structure/B582656.png)
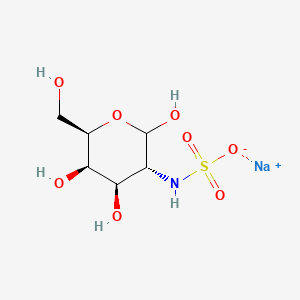
![1-Methoxy-2-formyl-3H-benzo[f]chromene](/img/structure/B582660.png)
